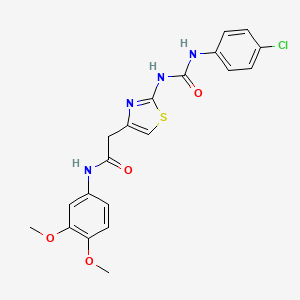

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Beschreibung

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a thiazole-based acetamide derivative featuring a urea moiety and substituted aromatic groups. The compound combines a 4-chlorophenylureido group attached to a thiazole ring, linked via an acetamide bridge to a 3,4-dimethoxyphenyl substituent.

Eigenschaften

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S/c1-28-16-8-7-14(9-17(16)29-2)22-18(26)10-15-11-30-20(24-15)25-19(27)23-13-5-3-12(21)4-6-13/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEKUSVZEPAQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure, characterized by a thiazole ring, urea linkage, and various aromatic substituents, suggests a diverse range of interactions with biological macromolecules. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 446.9 g/mol . The structural features include:

- Thiazole Ring : Contributes to stability and reactivity.

- Urea Linkage : Potential for hydrogen bonding interactions.

- Chlorophenyl and Dimethoxyphenyl Substituents : Enhance biological activity through increased lipophilicity and receptor affinity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN4O4S |

| Molecular Weight | 446.9 g/mol |

| CAS Number | 897620-85-8 |

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. A study demonstrated that it can inhibit cell proliferation and induce apoptosis in these cell types. The mechanism appears to involve the disruption of cellular signaling pathways related to growth and survival.

Antibacterial Activity

In vitro studies have shown that the compound possesses antibacterial properties against both gram-positive and gram-negative bacteria. It has been particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic substituents could enhance antibacterial efficacy .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways or bacterial resistance mechanisms. For instance, its ability to inhibit urease has been noted, which could have implications for treating infections caused by urease-producing bacteria .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting potent activity against breast cancer cells.

- Antibacterial Screening : In another study, the compound was tested against clinical isolates of MRSA. The results showed that it exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics like vancomycin, indicating its potential as an alternative therapeutic agent .

- Enzyme Interaction Studies : Docking studies have elucidated the binding interactions between the compound and target enzymes such as urease. These studies suggest that the thiazole ring plays a crucial role in binding affinity due to its planar structure, which facilitates interaction with active sites .

The proposed mechanism of action involves several pathways:

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or metabolic processes.

- Enzyme Inhibition : Competitive inhibition at enzyme active sites leading to reduced substrate conversion.

Vergleich Mit ähnlichen Verbindungen

a) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Contains a dichlorophenyl group and a thiazol-2-yl acetamide.

- Key Differences : Lacks the urea linkage and the 3,4-dimethoxyphenyl group.

- However, the absence of the urea moiety reduces hydrogen-bonding capacity compared to the target compound .

b) 2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide ()

- Structure : Features a 2-methoxyphenylureido group and a trifluoromethoxy phenylacetamide.

- Key Differences : The trifluoromethoxy group (electron-withdrawing) contrasts with the 3,4-dimethoxyphenyl group (electron-donating).

- Implications : Trifluoromethoxy groups may enhance metabolic stability but reduce solubility compared to methoxy substituents .

c) 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide ()

- Structure : Replaces the 3,4-dimethoxyphenyl group with a thiazol-2-yl group.

- Implications : This substitution may alter binding affinity in enzyme-targeted therapies .

Physicochemical Properties

*Estimated based on structural analogs (e.g., ).

Q & A

Q. Resolution Strategy :

- Standardize assays using WHO-recommended cell lines and controls.

- Validate solubility via dynamic light scattering (DLS) and use surfactants (e.g., Tween-80) to improve bioavailability .

Advanced: What computational tools predict the compound’s molecular targets and off-target effects?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) and inflammatory targets (e.g., COX-2). The 4-chlorophenyl group shows high affinity for hydrophobic kinase pockets .

- Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors (thiazole sulfur) and donors (urea NH) for target engagement .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = -0.5) and CYP3A4-mediated metabolism .

Safety: What protocols mitigate risks during handling and storage?

- Handling : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. The compound’s thiourea moiety may release toxic H₂S upon decomposition .

- Storage : Stabilize in amber vials at 2–8°C under argon. Degradation products (e.g., 4-chloroaniline) are carcinogenic and require HPLC monitoring .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) alter bioactivity?

- 3,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl : Methoxy groups enhance solubility and COX-2 inhibition (IC₅₀ = 2.1 µM vs. 4.7 µM for ethoxy), while ethoxy derivatives show improved metabolic stability in microsomal assays .

- Chlorophenyl Position : Para-substitution (4-chloro) maximizes kinase inhibition versus ortho analogs due to steric effects .

Basic: What in vitro models are suitable for initial anti-inflammatory screening?

- LPS-Induced Macrophages : Measure TNF-α suppression via ELISA (IC₅₀ < 10 µM indicates potency) .

- COX-2 Enzymatic Assays : Use fluorometric kits to compare inhibition to celecoxib .

- Cytotoxicity Thresholds : CC₅₀ > 50 µM in HEK293 cells ensures selective activity .

Advanced: What analytical techniques resolve batch-to-batch variability in impurity profiles?

- LC-MS/MS : Quantifies residual starting materials (e.g., 4-chlorophenyl isocyanate) at <0.1% levels .

- X-ray Diffraction (XRD) : Confirms polymorphic consistency (e.g., Form I vs. Form II) impacting solubility .

- Stability-Indicating Methods : Forced degradation (heat, light, pH) identifies labile functional groups (e.g., urea hydrolysis at pH < 3) .

Advanced: How can researchers validate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirms thermal stabilization of EGFR in A431 lysates after treatment .

- Silencing RNA (siRNA) : Knockdown of putative targets (e.g., MAPK1) reverses anti-proliferative effects in dose-response studies .

- PET Tracers : Radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) enable in vivo biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.